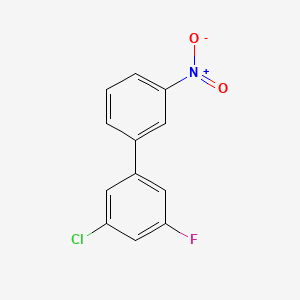
1-クロロ-3-フルオロ-5-(3-ニトロフェニル)ベンゼン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene” is a chemical compound with the molecular formula C12H7ClFNO2 . It is a derivative of benzene, which is a type of aromatic hydrocarbon .
Synthesis Analysis
The synthesis of such compounds often involves electrophilic substitution reactions. For instance, the reaction of 1-chloro-3-fluorobenzene with NH3 has been investigated . It reacts with n-butyllithium to yield bicycloadducts via trapping of intermediate benzynes .Molecular Structure Analysis
The molecular structure of “1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene” can be analyzed using various spectroscopic techniques. The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions of “1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene” can be complex and depend on the conditions and reagents used. As an example, it has been shown to undergo reactions with n-butyllithium to yield bicycloadducts .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene” include a refractive index of n20/D 1.494 (lit.), a boiling point of 126-128 °C (lit.), and a density of 1.219 g/mL at 25 °C (lit.) .科学的研究の応用
有機合成
「1-クロロ-3-フルオロ-5-(3-ニトロフェニル)ベンゼン」は有機合成に使用できます。 例えば、n-ブチルリチウムと反応させて、中間体ベンザインをトラップすることにより、ビシクロ付加物を生成できます .
ベンジル反応
この化合物は、ベンジル位における反応に関与する可能性があります。 ベンジルハライドは、通常、一次ハライドの場合はSN2経路で、二次および三次ハライドの場合は、共鳴安定化されたカルボカチオンを介してSN1経路で反応します .
ラジカルカチオン反応
「1-クロロ-3-フルオロ-5-(3-ニトロフェニル)ベンゼン」のラジカルカチオンは、潜在的な用途を持つ可能性があります。 例えば、NH3との反応がFT-ICR分光法で調べられています .
ハロゲン置換
この化合物は、ハロゲン置換反応に使用できます。 例えば、ベンジル位に塩素を付加することが可能です .
生物学的応用
「1-クロロ-3-フルオロ-5-(3-ニトロフェニル)ベンゼン」の具体的な生物学的応用は言及されていませんが、インドール誘導体などの類似の化合物は、多様な生物活性を示しています。 これらには、抗ウイルス活性、抗炎症活性、抗がん活性、抗HIV活性、抗酸化活性、抗菌活性、抗結核活性、抗糖尿病活性、抗マラリア活性、抗コリンエステラーゼ活性などがあります .
製薬研究
類似の化合物が多様な生物活性を示していることから、「1-クロロ-3-フルオロ-5-(3-ニトロフェニル)ベンゼン」は、新規治療薬の開発のための製薬研究に使用できる可能性があります .
作用機序
Safety and Hazards
The safety and hazards associated with “1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene” include being a flammable liquid (Hazard Statement H225), causing skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding ignition sources (P210), washing with soap and water after handling (P302 + P352), and rinsing cautiously with water in case of eye contact (P305 + P351 + P338) .
生化学分析
Biochemical Properties
1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it may interact with cytochrome P450 enzymes, which are responsible for the metabolism of various xenobiotics. The nature of these interactions can involve covalent binding or non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in oxidative stress response, leading to changes in the levels of reactive oxygen species (ROS) within cells. Additionally, 1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux .
Molecular Mechanism
At the molecular level, 1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. For instance, this compound may inhibit the activity of certain kinases, which are crucial for cell signaling pathways. Additionally, 1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene can induce changes in gene expression by interacting with transcription factors or epigenetic modifiers .
Temporal Effects in Laboratory Settings
The effects of 1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene can change over time in laboratory settings. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro studies have shown that 1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene can degrade over time, leading to the formation of various metabolites. These metabolites may have different biological activities compared to the parent compound, which can influence the overall outcome of the experiments .
Dosage Effects in Animal Models
The effects of 1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At high doses, 1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene can cause adverse effects, such as hepatotoxicity or nephrotoxicity. These toxic effects are often dose-dependent and can be observed through histopathological analysis of the affected tissues .
Metabolic Pathways
1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate their excretion from the body .
Transport and Distribution
The transport and distribution of 1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene within cells and tissues are mediated by specific transporters and binding proteins. For example, this compound may be transported across cell membranes by ATP-binding cassette (ABC) transporters or solute carrier (SLC) transporters. Once inside the cells, 1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene is crucial for its activity and function. This compound may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 1-Chloro-3-fluoro-5-(3-nitrophenyl)benzene within these organelles can affect its interactions with other biomolecules and its overall biological activity .
特性
IUPAC Name |
1-chloro-3-fluoro-5-(3-nitrophenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO2/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(6-8)15(16)17/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFZOQWCPOYMGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742788 |
Source


|
| Record name | 3-Chloro-5-fluoro-3'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1355247-83-4 |
Source


|
| Record name | 3-Chloro-5-fluoro-3'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


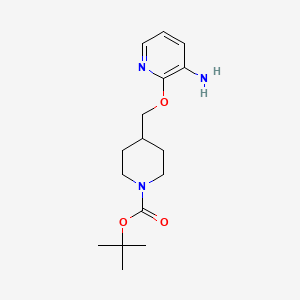
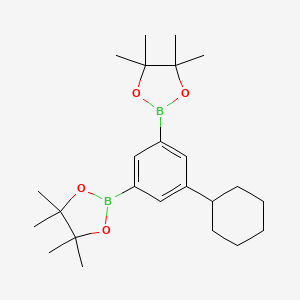
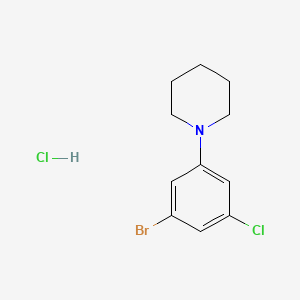

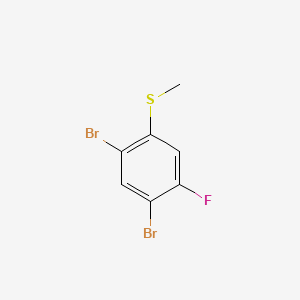
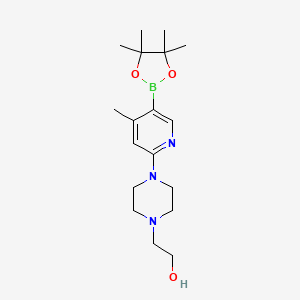
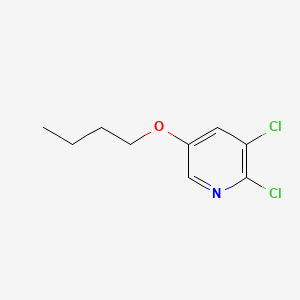

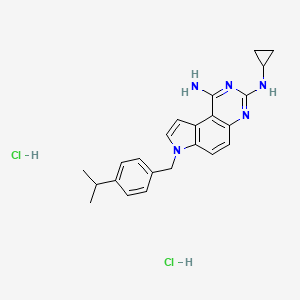
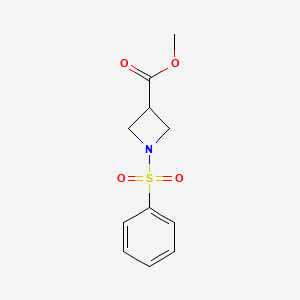
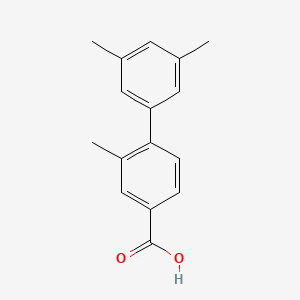
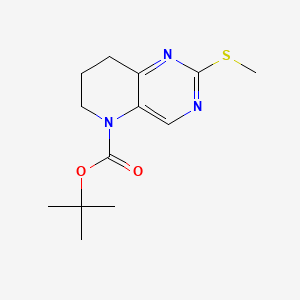
![Methyl 2-chlorobenzo[d]thiazole-4-carboxylate](/img/structure/B572090.png)